3-Methylamino-1,2-propanediol

描述

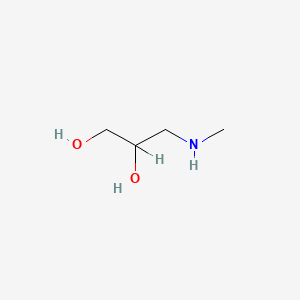

Structure

3D Structure

属性

IUPAC Name |

3-(methylamino)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-5-2-4(7)3-6/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMTYMDHLQTCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903807 | |

| Record name | 3-(Methylamino)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40137-22-2 | |

| Record name | 3-(Methylamino)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40137-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylamino)propane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040137222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylamino)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylamino)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylamino-1,2-propanediol (CAS: 40137-22-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylamino-1,2-propanediol, with the Chemical Abstracts Service (CAS) number 40137-22-2 , is a key organic intermediate with significant applications in the pharmaceutical industry.[1] Structurally, it is a secondary amine and a diol, rendering it a versatile building block for the synthesis of more complex molecules.[2] Its primary use is as a crucial precursor in the manufacture of non-ionic X-ray contrast agents, most notably iopromide.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its role in drug development.

Chemical and Physical Properties

This compound is typically a viscous, clear, colorless to pale yellow liquid under standard conditions.[2] Its miscibility with water and its chemical reactivity are attributed to the presence of hydroxyl and secondary amine functional groups. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 40137-22-2 | [1] |

| Molecular Formula | C₄H₁₁NO₂ | [1] |

| Molecular Weight | 105.14 g/mol | [1] |

| Appearance | Viscous clear liquid | [2] |

| Boiling Point | 247 °C | [2] |

| Density | 1.095 g/mL at 20 °C | [2] |

| Flash Point | 152 °C | [2] |

| Water Solubility | Miscible | [2] |

| Refractive Index | 1.474 - 1.478 | |

| Synonyms | N-Methyl-3-amino-1,2-propanediol, 3-(Aminomethyl)-1,2-propanediol, 3-Methylamino-propane-1,2-diol |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the ring-opening of an epoxide with methylamine. The following experimental protocol details a common laboratory-scale synthesis.

Synthesis from 2,3-Epoxy-1-propanol (Glycidol)

This method involves the nucleophilic attack of methylamine on the epoxide ring of glycidol.

References

3-Methylamino-1,2-propanediol molecular weight

An In-depth Guide to the Molecular Weight of 3-Methylamino-1,2-propanediol

This technical guide provides a detailed analysis of the molecular weight of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

This compound is a secondary amine and a chiral building block used in the synthesis of various pharmaceutical products.[1][2] It is also known by several synonyms, including:

-

N-METHYL-3-AMINO-1,2-PROPANEDIOL[3][]

-

3-(AMINOMETHYL)-1,2-PROPANEDIOL[3][]

-

3-METHYLAMINO-PROPANE-1,2-DIOL[3][]

-

2,3-Dihydroxy-N-methylpropylamine[]

-

3-(methylamino)propane-1,2-diol[][5]

Molecular Formula and Weight

The molecular formula for this compound is C4H11NO2.[1][3][][5][6][7][8] Its molecular weight is approximately 105.14 g/mol .[5][7][8]

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of its constituent atoms. The standard atomic weights for Carbon, Hydrogen, Nitrogen, and Oxygen are:

-

Nitrogen (N): [14.00643, 14.00728] u[14]

For practical calculations, the conventional atomic weights are often used:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u[11]

The calculation based on these values is as follows:

(4 x 12.011) + (11 x 1.008) + (1 x 14.007) + (2 x 15.999) = 48.044 + 11.088 + 14.007 + 31.998 = 105.137 u

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C4H11NO2 | [1][3][][5][6][7][8] |

| Molecular Weight | 105.14 g/mol | [5][7][8] |

| Calculated Molecular Weight | 105.137 g/mol | |

| CAS Number | 40137-22-2 | [3][][6][7][8] |

| Density | 1.095 g/mL at 20 °C | [6] |

| Boiling Point | 247 °C | [] |

Molecular Structure

The structural representation of this compound is crucial for understanding its chemical properties and reactivity.

Caption: Molecular structure of this compound.

References

- 1. This compound BP EP USP CAS 40137-22-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. sfdchem.com [sfdchem.com]

- 3. This compound CAS 40137-22-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 3-(Methylamino)propane-1,2-diol | C4H11NO2 | CID 2734122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 40137-22-2 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 40137-22-2 | FM34214 [biosynth.com]

- 9. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 10. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 12. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 13. Hydrogen - Wikipedia [en.wikipedia.org]

- 14. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 15. Oxygen - Wikipedia [en.wikipedia.org]

- 16. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 17. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 19. princeton.edu [princeton.edu]

3-Methylamino-1,2-propanediol chemical properties

An In-depth Technical Guide to 3-Methylamino-1,2-propanediol

Introduction

This compound, also known as MAPD, is a reactive organic compound classified as a secondary amine and a diol.[1][2] Its chemical structure features a propane backbone with hydroxyl groups on carbons 1 and 2, and a methylamino group on carbon 3. This bifunctional nature makes it a valuable intermediate in various chemical syntheses.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and analytical methods for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a clear, colorless to pale yellow, viscous liquid at room temperature.[1][2][4] It is miscible with water.[2][5] A summary of its key identifiers and physicochemical properties is presented in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 3-(methylamino)propane-1,2-diol | [][7] |

| Synonyms | N-Methyl-3-amino-1,2-propanediol, 3-Methylamino-propane-1,2-diol, MAPD | [5][8] |

| CAS Number | 40137-22-2 | [4][5] |

| EC Number | 254-809-0 | [8][9] |

| Molecular Formula | C₄H₁₁NO₂ | [1][5][10] |

| Molecular Weight | 105.14 g/mol | [5][][10] |

| Appearance | Colorless to pale yellow viscous liquid | [2][4][11] |

| Melting Point | 69°C (estimate) | [1][2][12] |

| Boiling Point | 247 °C | [1][4][5] |

| Density | 1.095 g/mL at 20 °C | [1][2][5] |

| Flash Point | 152 °C (305.6 °F) | [1][4][11] |

| Water Solubility | Miscible | [2][5] |

| Refractive Index (n20/D) | 1.474 - 1.478 | [2][5] |

| pH | 11.5 (100g/l in H₂O at 20°C) | [2][4] |

| pKa | 14.09 ± 0.20 (Predicted) | [2][13] |

Synthesis and Production

This compound can be synthesized through several routes. The most commonly cited methods involve the reaction of a C3 building block with methylamine.

Synthesis from 3-Chloro-1,2-propanediol (CPD)

A primary industrial method for producing MAPD involves the reaction of 3-chloro-1,2-propanediol with monomethylamine in an alkaline environment, typically using sodium hydroxide to neutralize the resulting hydrochloric acid.[1][2][14] The product is then purified through a series of steps, including distillation.[1][8]

Synthesis from Glycidol (2,3-Epoxy-1-propanol)

Another documented laboratory-scale synthesis involves the ring-opening of glycidol with methylamine.[1][2] In this procedure, a 40% aqueous solution of methylamine is cooled, and glycidol is added slowly to control the exothermic reaction.[1][2] After stirring, excess methylamine and water are removed by evaporation under vacuum, and the final product is purified by distillation.[1][2]

Caption: Workflow for the synthesis of this compound from Glycidol.

Reactivity and Stability

Stability : this compound is stable under normal storage conditions.[4][15] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4][11]

Reactivity and Incompatible Materials :

-

It is incompatible with strong oxidizing agents and acids.[4]

-

As a reactive compound, it serves as a precursor in the synthesis of organic acids.[1][3]

-

Hazardous decomposition products upon combustion may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]

-

Hazardous polymerization is not expected to occur.[4]

Applications in Research and Development

This compound is primarily used as a chemical intermediate and building block in organic synthesis.[3]

-

Pharmaceutical Intermediates : It is a precursor for the synthesis of various pharmaceutical products.[12][14] For instance, the chiral S-enantiomer is utilized in the production of the local anesthetic drug levobupivacaine.[14]

-

Industrial Applications : It is used as an intermediate in the manufacturing of polyethylene glycols and particle coatings.[2][3]

-

Synthesis of Chiral Amines : The compound is important in the production of chiral amines, which are key intermediates for pharmaceuticals and agrochemicals.[14]

While no specific signaling pathways involving this compound have been detailed, its analogs, such as certain 3-(dialkylamino)propane-1,2-diol derivatives, have been studied for their biological activities, including effects on the cardiovascular system.[16]

Caption: Logical diagram illustrating the applications of this compound.

Experimental Protocols

Purity Analysis by Gas Chromatography (GC)

Due to the high viscosity of this compound, direct injection is often not feasible for GC analysis.[17] A dilution method is required. A patent describes a method for detecting its purity using gas chromatography.[17][18]

Objective : To determine the purity of this compound and separate it from various impurities.

Methodology :

-

Sample Preparation : Dissolve the this compound sample in a suitable solvent (e.g., chromatographically pure methanol) to reduce its viscosity before injection.[18] Note: Solvents like acetone can react with the compound, while others like ethanol may not provide adequate separation of all components.[17]

-

Chromatographic Conditions :

-

Column : DB 1701, 30 m, 0.32 mm ID, 0.25 µm film thickness.[8]

-

Injector Temperature : 200 °C.[8]

-

Column Temperature : A key parameter is the column temperature, which is set between 240 to 260 °C.[17][18]

-

Detector : Flame Ionization Detector (FID) at 260 °C.[8]

-

Derivatization (Optional but common for similar compounds) : In some analyses of aminopropanediols, derivatization with agents like trifluoroacetic anhydride (TFAA) is used to improve volatility and peak shape.[8][19]

-

Caption: Experimental workflow for purity analysis of MAPD by Gas Chromatography.

Safety and Handling

This compound is classified as a hazardous chemical.[4] It is corrosive and can cause severe skin burns and eye damage.[4][7] It may also cause respiratory irritation.[4][11]

Table 2: Hazard and Safety Information

| Category | Information | Reference(s) |

| Hazard Codes | Xi (Irritant) | [2][5][13] |

| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) | [2][5][13] |

| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection) | [2][5][13] |

| Hazard Class | 8 (Corrosive substances) | [2][5] |

| Packing Group | II | [2][5] |

| Personal Protective Equipment (PPE) | Use with adequate ventilation. Wear protective gloves, clothing, and eye/face protection. Facilities should be equipped with an eyewash station and a safety shower. | [4][11] |

| First Aid Measures | Eyes : Immediately flush with plenty of water for at least 15 minutes. Skin : Flush skin with plenty of water for at least 15 minutes. Inhalation : Move to fresh air. | [11] |

| Toxicity | LD50 orally in Rabbit: > 2000 mg/kg | [2][13] |

Conclusion

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its unique structure allows for the synthesis of a wide range of downstream products. A thorough understanding of its chemical properties, synthesis, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development.

References

- 1. This compound | 40137-22-2 [chemicalbook.com]

- 2. sfdchem.com [sfdchem.com]

- 3. This compound | 40137-22-2 | FM34214 [biosynth.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound CAS 40137-22-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 3-(Methylamino)propane-1,2-diol | 40137-22-2 [sigmaaldrich.com]

- 8. borregaard.com [borregaard.com]

- 9. alfa-labotrial.com [alfa-labotrial.com]

- 10. scbt.com [scbt.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. chembk.com [chembk.com]

- 13. This compound CAS#: 40137-22-2 [m.chemicalbook.com]

- 14. This compound BP EP USP CAS 40137-22-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 15. Page loading... [guidechem.com]

- 16. benchchem.com [benchchem.com]

- 17. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]

- 18. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]

- 19. borregaard.com [borregaard.com]

A Comprehensive Technical Guide to the Physical Properties of 3-Methylamino-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylamino-1,2-propanediol (MAPD), with CAS Number 40137-22-2, is a versatile chiral building block and a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[1] Structurally, it is a secondary amine and a diol, featuring both a methylamino group and two hydroxyl groups.[2][3] This unique combination of functional groups imparts specific physical and chemical characteristics that are critical for its application in organic synthesis.[4] This guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and logical diagrams to illustrate its synthesis and structure-property relationships.

Core Physical and Chemical Properties

The physical properties of this compound are well-documented across various chemical suppliers and safety data sheets. However, some discrepancies exist in the reported values, particularly for its physical state at room temperature and its melting point. While some sources describe it as a white crystalline powder, many others classify it as a clear, colorless to pale yellow viscous liquid.[1][2][5][6] This variation may be attributable to the presence of impurities or different polymorphic forms.

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₁NO₂ | [1][4][5][7] |

| Molecular Weight | 105.14 g/mol | [4][5][7] |

| Appearance | Clear colorless to pale yellow viscous liquid | [2][3][5][6] |

| or White/almost white crystalline powder | [1] | |

| Melting Point | 69 °C (estimate) | [2][3][8] |

| 138-140 °C | [1] | |

| Boiling Point | 247 °C (at 760 mmHg) | [2][5][8][9] |

| 102 °C (at 4 mmHg) | [10] | |

| Density | 1.095 g/mL at 20 °C | [2][5][9] |

| 1.141 g/cm³ | [1] | |

| Specific Gravity | 1.10 (20/20) | [10] |

| Flash Point | 152 °C | [2][5][8][9] |

| Water Solubility | Completely miscible | [3][9][10] |

| Solubility (Other) | Soluble in ethanol and ether | [1] |

| pH | ~11.5 (100 g/L in H₂O at 20 °C) | [3][6][11][12] |

| pKa | 14.09 ± 0.20 (Predicted) | [2][3][12] |

| Log Pow | -1.79 | [11] |

| Refractive Index | n20/D 1.476 | [3][8] |

| 1.474 - 1.478 | [9] | |

| Vapor Pressure | 0.00467 mmHg at 25 °C | [8] |

Experimental Protocols for Property Determination

The following sections outline standard methodologies for determining the key physical properties of a chemical substance like this compound. These are generalized protocols intended to provide a framework for laboratory practice.

Determination of Melting Point

The melting point is determined using a digital melting point apparatus, which allows for precise temperature control and observation.

-

Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end).

-

Procedure:

-

A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially (e.g., 10-20 °C/min) to approach the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. The significant discrepancy in reported values (69 °C vs. 138-140 °C) necessitates careful, high-purity sample analysis.[1][2][3][8]

-

Determination of Boiling Point

The boiling point is determined at a specific pressure, typically atmospheric pressure (760 mmHg). For high-boiling substances, vacuum distillation is used to determine the boiling point at reduced pressure.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle, vacuum source (if needed).

-

Procedure (Atmospheric Pressure):

-

A sample of the liquid is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

-

The liquid is heated gently until it boils.

-

The temperature is recorded when it stabilizes, indicating the vapor-liquid equilibrium point. This stable temperature is the boiling point.[2][9]

-

-

Procedure (Reduced Pressure):

-

The procedure is similar, but the system is connected to a vacuum pump and a manometer.

-

The pressure is lowered to the desired level and held constant.

-

The temperature at which the liquid boils at this reduced pressure is recorded.[10]

-

Determination of Density

The density of the liquid is determined using a pycnometer or a digital density meter.

-

Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and placed in a water bath at a specific temperature (e.g., 20 °C) to equilibrate.

-

The pycnometer is removed, dried, and weighed again.

-

The process is repeated with a reference substance of known density (e.g., deionized water).

-

The density of the sample is calculated using the formula: Density = (mass of sample / mass of water) * density of water.[2][5][9]

-

Determination of Solubility

Solubility is assessed by observing the formation of a homogeneous solution when the solute is mixed with a solvent.

-

Apparatus: Vials or test tubes, vortex mixer, calibrated pipettes.

-

Procedure (Qualitative):

-

Procedure (Quantitative):

-

A saturated solution is prepared by adding excess solute to the solvent and stirring until equilibrium is reached.

-

The undissolved solid is removed by filtration or centrifugation.

-

A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is measured to determine the concentration.

-

Visualizations: Workflows and Logical Relationships

Diagrams generated using Graphviz provide clear visual representations of complex processes and relationships, which are essential for technical understanding.

Synthesis Workflow

This compound is commonly synthesized by reacting 3-chloro-1,2-propanediol with methylamine in an alkaline environment.[1][2][3] This process involves nucleophilic substitution followed by purification.

Caption: General workflow for the synthesis of this compound.

Physical Property Characterization Workflow

A logical workflow is followed to characterize the physical properties of a newly synthesized or procured chemical compound.

Caption: Standard workflow for physical property characterization.

Structure-Property Relationships

The molecular structure of this compound directly influences its physical properties. The presence of polar functional groups is key to its high water solubility and basicity.

Caption: Relationship between functional groups and physical properties.

References

- 1. This compound BP EP USP CAS 40137-22-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. This compound | 40137-22-2 [chemicalbook.com]

- 3. sfdchem.com [sfdchem.com]

- 4. This compound | 40137-22-2 | FM34214 [biosynth.com]

- 5. This compound, 99% | CAS 40137-22-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. borregaard.com [borregaard.com]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. This compound CAS 40137-22-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. This compound | 40137-22-2 | TCI AMERICA [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound CAS#: 40137-22-2 [m.chemicalbook.com]

An In-depth Technical Guide to 3-Methylamino-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylamino-1,2-propanediol (MAPD), CAS No. 40137-22-2, is a versatile chemical intermediate with significant applications in the pharmaceutical and fine chemical industries.[1] As a chiral building block, it serves as a crucial component in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and known applications. It also includes detailed experimental protocols derived from available literature and visual representations of key synthetic pathways to aid researchers in their work with this compound.

Chemical Structure and Properties

This compound is a secondary amine and a propanediol, featuring both a secondary amine group and two hydroxyl groups.[2][3] This bifunctional nature makes it a reactive compound suitable for a variety of chemical transformations.[2][4]

Chemical Structure:

The key physicochemical and identification properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 3-(methylamino)propane-1,2-diol | [5][] |

| Synonyms | MAPD, N-Methyl-3-amino-1,2-propanediol, 3-Methylaminopropane-1,2-diol | [][7] |

| CAS Number | 40137-22-2 | [4][8] |

| Molecular Formula | C₄H₁₁NO₂ | [4][8] |

| Molecular Weight | 105.14 g/mol | [4][8] |

| Appearance | Colorless to pale yellow viscous liquid | [][9] |

| Melting Point | ~69°C (estimate) | [2][3] |

| Boiling Point | 247 °C | [2][3][] |

| Density | 1.095 g/mL at 20 °C | [2][3] |

| Flash Point | 152 °C | [2][3] |

| Water Solubility | Miscible | [3][7] |

| Refractive Index | 1.4720-1.4780 @ 20°C | [7][10] |

| pKa | 14.09 ± 0.20 (Predicted) | [3] |

| InChI Key | WOMTYMDHLQTCHY-UHFFFAOYSA-N | [5] |

| SMILES | CNCC(CO)O | [4][] |

Synthesis of this compound

Several synthetic routes for this compound have been documented. The most common methods involve the ring-opening of an epoxide or the substitution reaction of a chlorodiol.

Synthesis from 2,3-Epoxy-1-propanol (Glycidol)

This method involves the nucleophilic attack of methylamine on the epoxide ring of glycidol.

Caption: Synthesis of MAPD from Glycidol and Methylamine.

Experimental Protocol:

-

A 40% aqueous solution of methylamine (172 mL, 2 mol) is cooled to 0°C in a reaction vessel.[2][3]

-

2,3-Epoxy-1-propanol (25 g, 0.34 mol) is added dropwise to the methylamine solution, ensuring the reaction temperature is maintained at or below 10°C.[2][3]

-

The resulting mixture is stirred for 3 hours at 0°C to complete the reaction.[2][3]

-

Post-reaction, excess methylamine and water are removed by evaporation under reduced pressure (in vacuo).[2][3]

-

The crude product is then purified by vacuum distillation at 103-105°C and 0.5 mm Hg to yield pure this compound.[2][3]

Synthesis from 3-Chloro-1,2-propanediol

This alternative pathway involves the reaction of 3-chloro-1,2-propanediol with methylamine in an alkaline environment.[1][3]

Caption: Synthesis of MAPD from 3-Chloro-1,2-propanediol.

Experimental Protocol:

-

3-Chloro-1,2-propanediol is dissolved in a suitable solvent, such as water, ethanol, or methanol.[1]

-

A strong base, typically sodium hydroxide, is added to facilitate the reaction in an alkaline environment.[1][3][11]

-

The reaction mixture is stirred, likely with heating, to drive the substitution reaction to completion.

-

Following the reaction, the product undergoes a series of purification steps to isolate the this compound.[11]

Applications in Research and Drug Development

This compound is a valuable intermediate in various synthetic applications.

-

Pharmaceutical Synthesis: As a chiral compound, MAPD is a key building block for synthesizing pharmaceutical products.[1] The S-enantiomer is notably used in the production of the local anesthetic drug, levobupivacaine.[1] Its analogs are also precursors for antidepressants like (S)-Duloxetine.[12]

-

Contrast Media: The broader class of aminopropanediols are crucial intermediates for X-ray contrast media.[11][13]

-

Fine Chemicals: It is used to produce chiral amines, which are important intermediates for agrochemicals and other fine chemicals.[1]

-

Other Industrial Uses: The compound serves as an intermediate in the manufacturing of polyethylene glycols and particle coatings.[2][3][4]

While direct biological activity data for MAPD is limited in the public domain, studies on closely related analogs, such as 3-(dialkylamino)propane-1,2-diols, have revealed a range of biological effects, including immunosuppressive and cardiovascular activities.[14] These findings suggest that MAPD derivatives could be promising candidates for further investigation in drug discovery programs.

Safety and Toxicology

This compound is classified as a hazardous chemical and requires careful handling. It is reported to cause severe skin burns, eye damage, and respiratory tract irritation.[9][15]

| Parameter | Value | Organism | Reference(s) |

| GHS Hazard Class | Skin Corrosion/Irritation (Category 1C) | N/A | [15] |

| Serious Eye Damage/Irritation (Category 1) | N/A | [15] | |

| Specific target organ toxicity (single exposure, respiratory irritation) (Category 3) | N/A | [15] | |

| LD50 (Oral) | > 2000 mg/kg | Rabbit | [3] |

Handling and First Aid:

-

Personal Protective Equipment (PPE): Wear suitable protective gloves, clothing, and eye/face protection.[9][15] Handle in a well-ventilated area or under a chemical fume hood.[15]

-

In Case of Contact:

-

Fire Fighting: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9][16]

Experimental Protocols for Analogs

Caption: Workflow for In Vivo Cardiovascular Assessment of an Analog.

Protocol Outline (for 3-Amino-1,2-propanediol Analogs):

-

Animal Model: Anesthetized rats are typically used for this type of study.[14]

-

Surgical Preparation: The carotid artery and jugular vein are cannulated for blood pressure measurement and intravenous compound administration, respectively.

-

Stabilization & Baseline: After a stabilization period, baseline cardiovascular parameters, including heart rate and mean arterial blood pressure, are recorded.

-

Compound Administration: The test compound (an analog of MAPD) is administered intravenously.

-

Data Collection: Cardiovascular parameters are continuously monitored and recorded for a defined period post-administration to observe any changes.

-

Analysis: The recorded data is analyzed to determine the effect of the compound on heart rate and blood pressure, typically reported as the change from the baseline.[14]

Conclusion

This compound is a foundational chemical intermediate with a well-defined profile and established synthetic routes. Its utility, particularly in the synthesis of chiral pharmaceuticals, underscores its importance in drug development and fine chemical manufacturing. While direct biological data on MAPD is sparse, the activities of its analogs suggest a potential for discovering novel biological functions through derivatization. This guide provides core technical information to support and facilitate further research and application of this versatile compound.

References

- 1. This compound BP EP USP CAS 40137-22-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. This compound | 40137-22-2 [chemicalbook.com]

- 3. sfdchem.com [sfdchem.com]

- 4. This compound | 40137-22-2 | FM34214 [biosynth.com]

- 5. 3-(Methylamino)propane-1,2-diol | 40137-22-2 [sigmaaldrich.com]

- 7. This compound CAS 40137-22-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. scbt.com [scbt.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. borregaard.com [borregaard.com]

- 12. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 13. seemafinechem.com [seemafinechem.com]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. Page loading... [guidechem.com]

An In-depth Technical Guide to the Synthesis of 3-Methylamino-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylamino-1,2-propanediol (3-MAPD) is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featuring both amino and diol functionalities, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-MAPD, offering detailed experimental protocols, comparative quantitative data, and characterization information to support research and development in the pharmaceutical and chemical industries. The synthesis routes discussed herein include the reaction of 3-chloro-1,2-propanediol with methylamine, the ring-opening of glycidol with methylamine, and a green synthesis approach starting from glycerol.

Introduction

This compound, with the chemical formula C₄H₁₁NO₂, is a colorless to pale yellow viscous liquid. It is a chiral compound, and its enantiomers are valuable in the synthesis of stereospecific pharmaceuticals. The compound's utility as a precursor for active pharmaceutical ingredients necessitates robust and efficient synthesis methods that yield high purity and are scalable for industrial production. This guide details the most prevalent and effective synthesis strategies for 3-MAPD.

Synthesis Pathways

The synthesis of this compound can be primarily achieved through three main pathways:

-

Pathway 1: Synthesis from 3-Chloro-1,2-propanediol and Methylamine

-

Pathway 2: Synthesis from Glycidol and Methylamine

-

Pathway 3: Green Synthesis from Glycerol

This section will provide a detailed exploration of each pathway, including the underlying chemical principles and experimental methodologies.

Pathway 1: Synthesis from 3-Chloro-1,2-propanediol and Methylamine

This is one of the most common industrial methods for producing 3-MAPD. The reaction involves the nucleophilic substitution of the chlorine atom in 3-chloro-1,2-propanediol (CPD) by methylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Experimental Protocol

Materials:

-

3-Chloro-1,2-propanediol (CPD)

-

Monomethylamine (aqueous solution, e.g., 40%)

-

Sodium hydroxide (NaOH)

-

Methanol (optional, as a solvent)[1]

-

Deionized water

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and condenser, 3-chloro-1,2-propanediol is dissolved in an aqueous solution of monomethylamine.

-

An alkaline environment is established by the addition of sodium hydroxide.[2]

-

The reaction mixture is stirred at a controlled temperature, typically ranging from ambient temperature to a moderately elevated temperature, for a specified duration to ensure the completion of the reaction.

-

Upon completion, the reaction mixture is worked up to isolate the product. This typically involves distillation to remove excess methylamine and water.

-

The crude product is then purified by vacuum distillation to obtain high-purity this compound.[2]

Logical Relationship Diagram: Pathway 1

Caption: Nucleophilic substitution of 3-chloro-1,2-propanediol with methylamine.

Pathway 2: Synthesis from Glycidol and Methylamine

This pathway involves the ring-opening of the epoxide ring of glycidol by methylamine. This reaction is generally highly regioselective, with the nucleophilic attack of the amine occurring at the less sterically hindered carbon of the epoxide.

Experimental Protocol

Materials:

-

Glycidol (2,3-epoxy-1-propanol)

-

Methylamine (40% solution in water)

Procedure:

-

A 40% aqueous solution of methylamine (e.g., 172 ml, 2 mol) is cooled to 0°C in a reaction flask.[2]

-

Glycidol (e.g., 25g, 0.34 mol) is added dropwise to the cooled methylamine solution, ensuring the temperature is maintained at or below 10°C.[2]

-

The reaction mixture is stirred at 0°C for approximately 3 hours.[2]

-

After the reaction is complete, excess methylamine and water are removed by evaporation under vacuum.[2]

-

The resulting crude product is purified by vacuum distillation at 103-105°C and 0.5 mm Hg to yield pure this compound.[2]

Experimental Workflow Diagram: Pathway 2

Caption: Step-by-step workflow for the synthesis of 3-MAPD from glycidol.

Pathway 3: Green Synthesis from Glycerol

A more environmentally friendly approach utilizes glycerol, a readily available and renewable resource, as the starting material. This process typically involves the conversion of glycerol to an intermediate, such as glycidol, which is then reacted with methylamine. A patented green synthesis method describes the preparation of glycidol from chlorohydrin followed by amination.[3]

Experimental Protocol (Conceptual Outline)

Materials:

-

Glycerol

-

Monomethylamine (liquid)

-

Catalyst (as specified in proprietary methods)

Procedure:

-

A high-pressure reactor is charged with glycerol and liquid monomethylamine, typically in a molar ratio where methylamine is in large excess (e.g., 1:10 glycerol to methylamine).

-

The reactor is pressurized and heated to a specific temperature (e.g., 50°C) to facilitate the amination reaction.

-

After the reaction period, the reactor is cooled, and excess methylamine is recovered.

-

The crude product is then purified by distillation, with the main fraction collected under vacuum at a specific temperature range (e.g., 98.1-101.0°C at 0.0990~0.0998MPa vacuum) to yield high-purity this compound.[2]

Signaling Pathway Diagram: Green Synthesis Concept

Caption: Conceptual overview of the green synthesis pathway from glycerol.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Reaction Conditions and Yields

| Synthesis Pathway | Starting Materials | Key Reaction Conditions | Reported Yield | Reported Purity |

| Pathway 1 | 3-Chloro-1,2-propanediol, Methylamine, NaOH | Varies; typically ambient to moderate temperatures | - | - |

| Pathway 2 | Glycidol, Methylamine | 0-10°C, 3 hours | - | >98.0% |

| Pathway 3 | Glycerol, Monomethylamine | High pressure, 50°C | 98.52-98.99%[3] | 99.87-99.96%[3] |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₄H₁₁NO₂[4][5] |

| Molecular Weight | 105.14 g/mol [4][5] |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 103-105°C at 0.5 mm Hg[2] |

| ¹H NMR | Spectrum available |

| ¹³C NMR | Data available for analogous compounds[6][7] |

| IR Spectroscopy | Data available for analogous compounds |

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Gas Chromatography (GC): A suitable method for determining the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the molecular structure of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) and amine (-NH) groups.

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with the choice of method often depending on factors such as the availability of starting materials, desired purity, scalability, and environmental considerations. The reaction of glycidol with methylamine offers a direct route with good yields, while the "green synthesis" from glycerol presents a promising sustainable alternative. The traditional method using 3-chloro-1,2-propanediol remains a viable industrial process. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and characterization of this important chemical intermediate.

References

- 1. 3-(Dimethylamino)-1,2-propanediol | C5H13NO2 | CID 79078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. CN104844463B - A kind of green synthesis method of high-purity this compound - Google Patents [patents.google.com]

- 4. This compound | 40137-22-2 | FM34214 [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. 3-(Diethylamino)-1,2-propanediol(621-56-7) 13C NMR spectrum [chemicalbook.com]

- 7. 3-Amino-1,2-propanediol(616-30-8) 13C NMR [m.chemicalbook.com]

A Technical Guide to 3-(Methylamino)propane-1,2-diol for Advanced Research and Development

IUPAC Name: 3-(methylamino)propane-1,2-diol[1]

This technical guide provides a comprehensive overview of 3-(methylamino)propane-1,2-diol, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its significant applications in the pharmaceutical industry.

Core Chemical and Physical Properties

3-(Methylamino)propane-1,2-diol is a viscous, clear, and colorless to pale yellow liquid.[][3] It is miscible with water and is recognized as a key building block in the synthesis of more complex molecules.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for 3-(methylamino)propane-1,2-diol.

| Property | Value | Reference |

| CAS Number | 40137-22-2 | [1][3] |

| Molecular Formula | C₄H₁₁NO₂ | [1][3] |

| Molecular Weight | 105.14 g/mol | [1][3] |

| Boiling Point | 247 °C | [][3] |

| Density | 1.095 g/mL at 20 °C | [][3] |

| Flash Point | 152 °C | [3] |

| Refractive Index (n20/D) | 1.476 | [3] |

| pKa | 14.09 ± 0.20 (Predicted) | [3] |

| ¹H NMR Spectrum | Data available | [4] |

| IR Spectra | Data available | [1] |

| Mass Spectrometry | Data available (GC-MS) | [1] |

| Purity (Typical) | >98.0% (GC) | [5] |

Key Applications in Drug Development

While direct biological activity of 3-(methylamino)propane-1,2-diol is not extensively documented, its primary significance lies in its role as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) and diagnostic agents.

Its most notable application is as a key starting material for the synthesis of Iopromide , a low-osmotic, non-ionic X-ray contrast agent used to enhance the visibility of internal body structures during imaging procedures.[6] The purity and quality of 3-(methylamino)propane-1,2-diol are therefore critical, as they directly impact the safety and efficacy of the final diagnostic product.[6]

Furthermore, structurally related dialkylamino-propanediols are used in the synthesis of cationic lipids, such as N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA).[7] These lipids are essential components of lipofection reagents used for gene delivery in biomedical research and gene therapy.[7][8]

Experimental Protocols

The following sections provide detailed protocols for the synthesis and analysis of 3-(methylamino)propane-1,2-diol.

Synthesis of 3-(Methylamino)propane-1,2-diol

This protocol is based on the reaction of 2,3-epoxy-1-propanol with methylamine.[3]

Materials:

-

2,3-epoxy-1-propanol (glycidol)

-

40% Methylamine solution in water

-

Anhydrous solvents for work-up and purification (e.g., methanol, toluene)

Procedure:

-

Reaction Setup: Cool a 40% aqueous solution of methylamine (approx. 6 molar equivalents) to 0 °C in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Addition of Epoxide: Add 2,3-epoxy-1-propanol (1 molar equivalent) dropwise to the cooled methylamine solution, ensuring the reaction temperature is maintained at or below 10 °C.

-

Reaction: Stir the mixture at 0 °C for 3 hours to complete the nucleophilic ring-opening of the epoxide.

-

Solvent Removal: After the reaction is complete, remove the excess methylamine and water under reduced pressure (in vacuo).

-

Purification: The crude product is purified by vacuum distillation. Collect the fraction at 103-105 °C at 0.5 mm Hg to obtain pure 3-(methylamino)propane-1,2-diol.[3]

Purity Analysis by Gas Chromatography (GC)

This protocol provides a method for determining the purity of 3-(methylamino)propane-1,2-diol and separating its impurities.[6][9]

Instrumentation & Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).[6]

-

Column: DB-1701 (30m × 0.32mm × 0.5µm) quartz capillary column or similar.[6]

-

Carrier Gas: Nitrogen, with a flow rate of 30-40 mL/min.[9]

-

Injector Temperature: 280 °C

-

Detector Temperature: 280 °C

-

Oven Program:

Procedure:

-

Sample Preparation: Due to the high viscosity of the analyte, direct injection is not recommended.[6] Prepare a sample solution by dissolving approximately 0.1 mL of 3-(methylamino)propane-1,2-diol in 2 mL of chromatography-grade methanol.[6]

-

Injection: Inject 1 µL of the prepared sample solution into the gas chromatograph.

-

Analysis: The resulting chromatogram will allow for the quantification of the main component and the separation of various impurities. This method avoids the need for complex derivatization steps.[9]

Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows involving 3-(methylamino)propane-1,2-diol.

References

- 1. 3-(Methylamino)propane-1,2-diol | C4H11NO2 | CID 2734122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylamino-1,2-propanediol | 40137-22-2 [chemicalbook.com]

- 4. This compound(40137-22-2) 1H NMR [m.chemicalbook.com]

- 5. This compound | 40137-22-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]

Chemical Identification and Physical Properties

An In-depth Technical Guide to the Safety of 3-Methylamino-1,2-propanediol

This technical guide provides a comprehensive overview of the safety information for this compound (CAS No. 40137-22-2), tailored for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical suppliers.

This compound, also known as 3-(Methylamino)propane-1,2-diol, is a viscous liquid that is colorless to pale yellow.[1] It is used as a laboratory chemical and as an intermediate in the synthesis of organic acids, polyethylene glycols, and other fine chemicals.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C4H11NO2 | [2][4] |

| Molecular Weight | 105.14 g/mol | [4][5] |

| Appearance | Colorless to pale yellow viscous liquid | [1][2] |

| Boiling Point | 247 °C / 476.6 °F | [1][2] |

| Flash Point | 152 °C / 305.6 °F | [1][2] |

| Density | 1.095 g/mL at 20 °C | [2] |

| pH | 11.5 | [1] |

| Water Solubility | Miscible | [4] |

Hazard Identification and Classification

This chemical is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] It is classified as a corrosive substance that can cause severe skin burns and eye damage, as well as respiratory irritation.[1]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |

Source:[1]

Diagram 1: Hazard Identification and Response Workflow

Caption: Workflow for identifying hazards and initiating appropriate control and response measures.

Toxicological Information

Detailed toxicological studies for this compound are not publicly available. The hazard classifications are based on data from structurally similar compounds and computational models. The primary hazards are related to its corrosive nature.[1][6]

Table 3: Summary of Toxicological Endpoints

| Endpoint | Classification/Effect | Notes |

| Acute Oral Toxicity | Not classified; May be harmful if swallowed | No LD50 data available.[6] |

| Acute Dermal Toxicity | Not classified; May be harmful if absorbed through the skin | No LD50 data available.[6] |

| Acute Inhalation Toxicity | Category 3; May cause respiratory irritation | Causes respiratory tract irritation.[1][6] |

| Skin Corrosion/Irritation | Category 1C; Causes severe skin burns | The product causes burns of skin and mucous membranes.[1] |

| Serious Eye Damage/Irritation | Category 1; Causes serious eye damage | The product causes burns of eyes.[1] |

| Carcinogenicity | No data available | Not listed by ACGIH, IARC, NTP, or CA Prop 65.[6] |

| Mutagenicity | No data available | No information found.[6] |

Experimental Protocols

While specific experimental reports for this compound are not available, the classifications for skin and eye irritation are typically determined using standardized methods, such as those described by the Organisation for Economic Co-operation and Development (OECD).

Generalized Protocol for Acute Dermal Irritation/Corrosion (based on OECD TG 404)

This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Procedure: A small area of the animal's dorsal skin is clipped free of fur. A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the skin under a gauze patch. The patch is secured with a semi-occlusive dressing for a 4-hour exposure period. An untreated area of skin serves as a control.

-

Observations: After the exposure period, the patch is removed. The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.

-

Scoring: The reactions are scored on a scale (e.g., 0 for no effect to 4 for severe effects). A substance is considered corrosive if it causes irreversible tissue damage (necrosis). It is classified as an irritant based on the mean scores for erythema and edema over a set observation period.

Generalized Protocol for Acute Eye Irritation/Corrosion (based on OECD TG 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

-

Animal Model: Healthy, adult albino rabbits with no pre-existing eye defects are used.

-

Procedure: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The eyelids are held closed for approximately one second. The other eye remains untreated and serves as a control.

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).

-

Scoring: Lesions are scored based on a standardized scale. A substance is classified as causing serious eye damage (Category 1) if it produces irreversible tissue damage or significant physical decay of vision. It is classified as an irritant (Category 2) if it produces reversible eye irritation within a defined period.

Diagram 2: First Aid Response Workflow for Exposure

Caption: Decision workflow for first aid measures following exposure to this compound.

Handling and Storage

Proper handling and storage are crucial to minimize risk.

-

Handling: Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[1] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and protective clothing.[1][6] Avoid breathing mist, vapors, or spray. Wash hands thoroughly after handling.[1]

-

Storage: Store in a designated corrosives area.[1] Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store locked up. Incompatible materials include strong oxidizing agents and acids.[1]

Potential Metabolic Pathway

No specific studies on the metabolism of this compound were found. However, studies on the structurally similar compound 3-(phenylamino)propane-1,2-diol (PAP) indicate that metabolism may proceed via hydroxylation of the aromatic ring (not present in the target compound) and oxidation of the alcohol groups to carboxylic acids. By analogy, a potential metabolic pathway for this compound could involve oxidation.

Diagram 3: Hypothetical Metabolic Pathway Disclaimer: This diagram illustrates a potential metabolic pathway by analogy to similar compounds and has not been experimentally verified for this compound.

Caption: A hypothetical metabolic pathway involving the oxidation of the primary alcohol group.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. episkin.com [episkin.com]

- 4. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 5. Biotransformation and clearance of 3-(phenylamino)propane-1,2-diol, a compound present in samples related to toxic oil syndrome, in C57BL/6 and A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 3-Methylamino-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically focusing on the boiling point, of 3-Methylamino-1,2-propanediol (MAPD). This document includes quantitative data, experimental methodologies, and a schematic representation of its synthesis pathway, designed for professionals in research and development.

Physicochemical Data

This compound (CAS: 40137-22-2) is a versatile chiral building block used in the synthesis of various pharmaceutical and fine chemical products. Its physical and chemical characteristics are summarized below.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Conditions | Reference(s) |

| Boiling Point | ~247 °C | Atmospheric Pressure | [1][2][3][4][5] |

| 102 °C | 4 mmHg | [6][7] | |

| 103-105 °C | 0.5 mmHg | [1][8] | |

| Density | 1.095 g/mL | 20 °C | [1][2][3][8] |

| 1.09 g/mL | Not Specified | [4] | |

| Flash Point | 152 °C | Closed Cup | [1][2][3][5][6][7][9] |

| Refractive Index | 1.474 - 1.478 | 20 °C | [3][5] |

| 1.476 | 20 °C | [8][9] | |

| Melting Point | 69 °C | Estimate | [1][8] |

| Water Solubility | Miscible | Not Specified | [3][6][8] |

| pH | ~11.5 | 100 g/L in H₂O at 20°C | [4][8] |

Experimental Protocols

General Protocol for Boiling Point Determination by Vacuum Distillation

The boiling point of a high-boiling liquid like this compound is typically determined using a vacuum distillation apparatus. This method allows for the substance to boil at a lower temperature, preventing potential decomposition that might occur at its atmospheric boiling point.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer port

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Manometer

-

Heating mantle

Procedure:

-

The sample of this compound is placed in the round-bottom flask.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

The system is connected to a vacuum pump, and the pressure is lowered to a desired, stable value (e.g., 0.5 mmHg), which is monitored by a manometer.

-

The sample is heated gently and stirred continuously.

-

The temperature is recorded when the liquid boils and a steady stream of condensate is observed dripping from the condenser into the receiving flask. This temperature is the boiling point at the recorded pressure.

-

The purification of the product by distillation at 103-105 °C and a pressure of 0.5 mm Hg has been reported.[1][8]

Synthesis Workflow

This compound can be synthesized through various routes. A common and illustrative method involves the reaction of a starting material with methylamine.[1][8] The following diagram illustrates a generalized workflow for its synthesis and subsequent purification.

Caption: Generalized workflow for the synthesis and purification of this compound.

References

- 1. This compound | 40137-22-2 [chemicalbook.com]

- 2. This compound, 99% | CAS 40137-22-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound CAS 40137-22-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. borregaard.com [borregaard.com]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. This compound | 40137-22-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Page loading... [wap.guidechem.com]

- 8. sfdchem.com [sfdchem.com]

- 9. This compound CAS#: 40137-22-2 [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 3-Methylamino-1,2-propanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methylamino-1,2-propanediol (3-MAPD), a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. Due to its hydrophilic nature, stemming from the presence of two hydroxyl groups and a secondary amine, 3-MAPD exhibits distinct solubility behavior in various organic solvents. This document consolidates available qualitative solubility data, outlines detailed experimental protocols for quantitative solubility determination, and presents a logical workflow for solubility assessment.

Core Concepts: Understanding the Solubility of this compound

This compound, with the chemical formula C₄H₁₁NO₂, is a clear, colorless to pale yellow viscous liquid at room temperature.[1][2] Its molecular structure, featuring both hydrogen bond donor (hydroxyl and amine groups) and acceptor sites, governs its miscibility and solubility in different solvent classes. The principle of "like dissolves like" is central to understanding its behavior; polar solvents are generally more effective at dissolving this polar molecule.

Qualitative Solubility Data

Currently, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. However, several sources provide qualitative descriptions of its solubility. This information is summarized in the table below. It is important to note that "soluble" is a qualitative term and does not specify the extent of solubility. "Miscible" indicates that the substances mix in all proportions to form a homogeneous solution.[3][4]

| Solvent Class | Solvent | Solubility/Miscibility |

| Protic Solvents | Water | Miscible[5][6][7] |

| Alcohols (general) | Soluble[8] | |

| Ethanol | Soluble[9] | |

| Methanol | Soluble (inferred from use as a reaction solvent)[9] | |

| Ethereal Solvents | Ether | Soluble[9] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental protocols are necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[10][11][12]

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol details the steps to determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

1. Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps or sealed ampoules

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), or a calibrated refractometer)

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a minimum of 24 hours to allow the undissolved 3-MAPD to settle. Alternatively, for faster separation, centrifuge the vials at a controlled temperature.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm pore size) that is chemically resistant to the solvent and does not absorb the solute. The filtration step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound. A calibration curve prepared with known concentrations of 3-MAPD in the same solvent is required for accurate quantification.

-

Data Reporting: Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L) at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. This compound, 99% | CAS 40137-22-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. fishersci.com [fishersci.com]

- 3. moorparkcollege.edu [moorparkcollege.edu]

- 4. Miscibility - Wikipedia [en.wikipedia.org]

- 5. This compound CAS#: 40137-22-2 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound CAS 40137-22-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. borregaard.com [borregaard.com]

- 9. This compound BP EP USP CAS 40137-22-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

3-Methylamino-1,2-propanediol: A Versatile Chiral Building Block in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylamino-1,2-propanediol (MAPD), a chiral amino alcohol, has emerged as a crucial building block in the stereoselective synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a secondary amine and a diol, allows for diverse chemical modifications, making it an attractive starting material for complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and potential applications of (R)- and (S)-3-Methylamino-1,2-propanediol, with a focus on its role in the development of chiral active pharmaceutical ingredients (APIs). Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in research and drug development.

Introduction

The chirality of drug molecules is a critical determinant of their pharmacological activity, pharmacokinetic profile, and toxicological properties. The use of enantiomerically pure starting materials, or chiral building blocks, is a cornerstone of modern asymmetric synthesis, enabling the efficient and controlled production of single-enantiomer drugs. This compound (MAPD) is one such versatile chiral building block. Its two stereocenters and multiple functional groups provide a scaffold for the synthesis of a wide range of complex chiral molecules. This guide will delve into the synthetic routes to obtain racemic and enantiomerically enriched MAPD, methods for its chiral resolution, and its applications as a precursor in pharmaceutical synthesis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁NO₂ | [1] |

| Molecular Weight | 105.14 g/mol | [1] |

| CAS Number | 40137-22-2 | [1] |

| Appearance | Viscous clear liquid | [2] |

| Boiling Point | 247 °C (at 760 mmHg) | [2] |

| 102 °C (at 4 mmHg) | [3] | |

| Density | 1.095 g/mL at 20 °C | [4] |

| Flash Point | 152 °C | [3] |

| Solubility | Miscible with water | [4] |

Synthesis of Racemic this compound

The synthesis of racemic MAPD can be achieved through several routes. The most common methods involve the aminolysis of a suitable three-carbon precursor.

Synthesis from 3-Chloro-1,2-propanediol

A widely used method for the preparation of MAPD is the reaction of 3-chloro-1,2-propanediol with methylamine.[5] This nucleophilic substitution reaction proceeds readily, with the amine displacing the chloride.

Caption: Synthesis of Racemic MAPD from 3-Chloro-1,2-propanediol.

Experimental Protocol (Adapted from the synthesis of 3-amino-1,2-propanediol[6][7]):

-

Reaction Setup: In a pressure reactor equipped with a stirrer, thermometer, and pressure gauge, charge 3-chloro-1,2-propanediol and an aqueous solution of methylamine (e.g., 40%). A molar excess of methylamine is used to favor the formation of the desired product and minimize side reactions.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 50-80 °C. The reaction is typically carried out for 3-10 hours, with the progress monitored by a suitable analytical technique such as gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess methylamine and water are removed under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield pure racemic this compound.

Quantitative Data (Based on analogous 3-amino-1,2-propanediol synthesis[6][7]):

| Parameter | Value |

| Yield | 75-90% |

| Purity | >99% (by GC) |

Green Synthesis from Glycidol

A more environmentally friendly approach utilizes glycidol as the starting material, which reacts with methylamine in a ring-opening reaction.[8] This method avoids the use of chlorinated compounds.

References

- 1. CA2200356C - Process for preparing levobupivacaine and analogues thereof - Google Patents [patents.google.com]

- 2. This compound | 40137-22-2 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104844463B - A kind of green synthesis method of high-purity this compound - Google Patents [patents.google.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical and Thermochemical Properties of 3-Methylamino-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Methylamino-1,2-propanediol (MAPD). While specific experimental thermochemical data for this compound is limited in publicly accessible literature, this document outlines the standard experimental and computational methodologies employed for determining such properties for structurally similar amino alcohols. This guide is intended to serve as a foundational resource for professionals in research and drug development.

Physicochemical Properties of this compound

This compound, also known as MAPD, is a chiral amino alcohol with applications as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C4H11NO2 | [1][2][3] |

| Molecular Weight | 105.14 g/mol | [2][3] |

| CAS Number | 40137-22-2 | [1][2] |

| Appearance | White or almost white crystalline powder; Clear colorless to pale yellow viscous liquid | [1][4][5] |

| Melting Point | ~69 °C (estimate) to 138-140 °C | [1][4] |

| Boiling Point | ~247 °C | [4][5] |

| Density | ~1.095 g/mL at 20 °C | [4][6] |

| Refractive Index | n20/D 1.476 | [4] |

| Flash Point | ~152 °C | [4][5] |

| Water Solubility | Miscible | [1][4] |

| pH | ~11.5 (100g/l, H2O, 20℃) | [4][5] |

| pKa | 14.09 ± 0.20 (Predicted) | [4] |

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 3-chloro-1,2-propanediol with methylamine in the presence of a strong base like sodium hydroxide.[1][5][6] Another described method is the reaction of 2,3-epoxy-1-propanol with methylamine at low temperatures.[4][6]

Thermochemical Properties: General Methodologies

Combustion Calorimetry: High-precision combustion calorimetry is a primary experimental method for determining the energy of combustion of organic compounds.[7] From this, the standard enthalpy of formation can be derived.

-

Sample Preparation: The amino alcohol sample is typically pelletized or, if liquid, encapsulated in a combustible container of known energy of combustion.

-

Calorimeter Setup: The sample is placed in a bomb calorimeter, which is a constant-volume vessel filled with high-pressure oxygen. The bomb is submerged in a known mass of water in an insulated container.

-

Combustion: The sample is ignited, and the complete combustion reaction occurs. The heat released by the combustion is absorbed by the water and the calorimeter, causing a temperature rise.

-

Data Analysis: The temperature change is precisely measured to calculate the heat of combustion. Corrections are made for the ignition energy and the combustion of any auxiliary materials. The standard enthalpy of formation is then calculated using Hess's law.

Transpiration Method for Enthalpy of Vaporization: The standard molar enthalpy of vaporization can be determined by measuring the temperature dependence of vapor pressure using the transpiration method.[7]

-

Apparatus: A stream of an inert gas is passed at a known flow rate through or over the substance under investigation, which is maintained at a constant temperature.

-

Saturation: The inert gas becomes saturated with the vapor of the substance.

-

Condensation and Measurement: The vapor is then condensed or trapped at a lower temperature, and the amount of condensed substance is determined, often by gas chromatography.

-

Calculation: From the amount of substance transported and the volume of gas used, the partial pressure of the substance at that temperature can be calculated. By repeating this at different temperatures, the enthalpy of vaporization can be derived from the Clausius-Clapeyron equation.

Quantum-chemical calculations are powerful tools for predicting the thermochemical properties of molecules, especially when experimental data is scarce.[7] Methods like G3B3, G3MP2, and G4 are used to establish and verify experimental results.[7]

-

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is typically done using a lower-level theory, such as density functional theory (DFT).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to enthalpy and Gibbs free energy.

-

Single-Point Energy Calculations: High-level single-point energy calculations are then performed on the optimized geometry to obtain a more accurate electronic energy.

-

Thermochemical Data Calculation: The enthalpy of formation is often calculated using atomization or isodesmic reaction schemes, which help to cancel out systematic errors in the calculations.

Hazardous Combustion Products